5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, cyclopropyl, and thiophene groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Chlorination:
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Thiophene Attachment: The thiophene moiety can be attached through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acid derivatives.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the thiophene and benzamide moieties.
Coupling Reactions: The thiophene group can participate in further coupling reactions, such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while coupling reactions can extend the conjugation of the thiophene moiety.
Scientific Research Applications
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopropylbenzamide: Lacks the thiophene group, which may affect its electronic properties and reactivity.
5-bromo-2-chloro-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the cyclopropyl group, potentially altering its steric and electronic characteristics.
2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
The presence of both bromine and chlorine atoms, along with the cyclopropyl and thiophene groups, makes 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide unique
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVUPGVCQHHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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